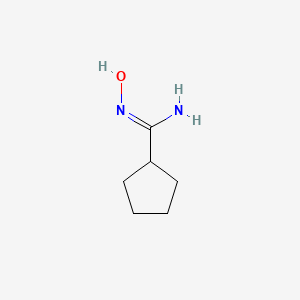

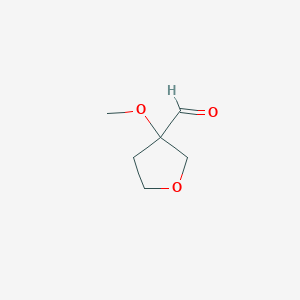

N-Hydroxycyclopentanecarboximidamide

Übersicht

Beschreibung

N-Hydroxycyclopentanecarboximidamide is a chemical compound that falls within the broader class of N-hydroxyamide-containing heterocycles. These compounds are known for their utility in various chemical reactions and have potential applications in medicinal chemistry and drug design due to their bioactivity properties.

Synthesis Analysis

The synthesis of related N-hydroxyamide compounds has been explored in several studies. For instance, N-hydroxyphthalimide (NHPI) has been used as an organophotoredox catalyst in the synthesis of 3-iminodihydroindoles through a [4+1] radical cyclization reaction of N-methylanilines with isocyanides . Similarly, N-hydroxyamide-containing heterocycles have been prepared and utilized as effective additives for peptide synthesis by the dicyclohexylcarbodiimide (DCC) method . These methods highlight the versatility and reactivity of N-hydroxyamide derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of N-hydroxyamide derivatives can be complex and is often characterized using various spectroscopic techniques. For example, a novel silver N-heterocyclic carbene complex was characterized using UV-Vis, FTIR, 1H-NMR, and 13C-NMR spectroscopies, along with elemental analysis and single-crystal X-ray diffraction . These techniques are crucial for confirming the structure of synthesized compounds and for understanding their chemical behavior.

Chemical Reactions Analysis

N-Hydroxyamide compounds participate in a variety of chemical reactions. The annulation of enals to chalcones catalyzed by nucleophilic heterocyclic carbene (NHC) in methanol is one such reaction, leading to the stereoselective synthesis of highly functionalized cyclopentanes . Additionally, the transformation of nitrohexofuranoses into cyclopentylamines through intramolecular cyclization is another example of the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-hydroxyamide derivatives are influenced by their molecular structure. For instance, the synthesis of long-chain N'-hydroxy-N-alkyl- and -N,N-dialkylpyridinecarboximidamides showcases the diversity of N-substituted imidamide derivatives and their potential applications . The bioactivity properties of these compounds, such as their inhibitory effects against metabolic enzymes, are particularly noteworthy and suggest their potential as drug candidates .

Wissenschaftliche Forschungsanwendungen

Biomedical Applications and Cell Imaging

N-Hydroxycyclopentanecarboximidamide, as part of sulfur and nitrogen binary doped carbon dots (S,N-CDs), has been synthesized through the hydrothermal treatment for biomedical applications. These applications include probing doxycycline in living cells and enabling multicolor cell imaging. The S,N-CDs exhibit high stability in aqueous solutions, high quantum yield, and good photostability. Notably, the fluorescence of S,N-CDs is specifically quenched by doxycycline, allowing for a convenient turn-off assay of doxycycline. This characteristic makes these S,N-CDs potentially useful in fields like food safety, environmental monitoring, and cancer therapy research due to their biocompatibility, low cytotoxicity, and sensitivity (Xue et al., 2016).

Ulcer Prevention and Wound Healing

N-Hydroxycyclopentanecarboximidamide, in the form of doxycycline and amoxicillin loaded into magnesium aluminium layer double hydroxide nanocomposites, has been explored for novel medical applications such as ulcer prevention and wound healing treatment. These nanocomposites have shown significant potential in preventing ulcer formation and improving the wound healing process compared to traditional microscale systems or commercial standard drugs. The ability to convert antibiotics into Nanoform has been highlighted as particularly important, revealing novel pharmacological properties from these antibiotics and indicating their safe use in biomedical applications (El-Ela et al., 2019).

Metal Chelation and Drug Development

Hydroxypyridinones (HPs), a family of N-heterocyclic core chelators, have seen significant attention due to their metal-coordination, manipulability, and biocompatibility. N-Hydroxycyclopentanecarboximidamide as part of HPs has been utilized in developing new pharmaceutical drugs for various applications, including metal chelation for sequestration or passivation of metal overload, and as metallodrugs for diagnostic or therapeutic purposes. The metal chelating properties of HP derivatives, especially 3-hydroxy-4-pyridinone derivatives, have been used to enhance their biological properties such as bioavailability and specific bio-targeting abilities (Santos et al., 2012).

Eigenschaften

IUPAC Name |

N'-hydroxycyclopentanecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-6(8-9)5-3-1-2-4-5/h5,9H,1-4H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJABAFACLDVRTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50912588 | |

| Record name | N-Hydroxycyclopentanecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hydroxycyclopentanecarboximidamide | |

CAS RN |

99623-12-8, 1942923-13-8 | |

| Record name | N-Hydroxycyclopentanecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-hydroxycyclopentanecarboximidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-phenylpiperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2551437.png)

![[4-[(E)-3-[(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-2-yl)amino]-2-cyano-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate](/img/structure/B2551438.png)

![4-[(chloroacetyl)amino]-N-propylbenzamide](/img/structure/B2551441.png)

![N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide](/img/structure/B2551446.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] cyclopropanecarboxylate](/img/structure/B2551449.png)

![3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine](/img/structure/B2551450.png)

![1,3-Benzodioxol-5-yl[4-(4-ethylphenyl)piperazin-1-yl]methanone](/img/structure/B2551455.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2551459.png)